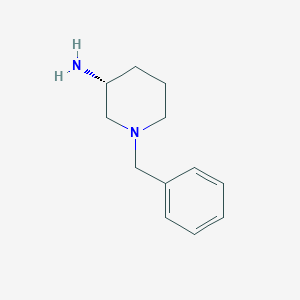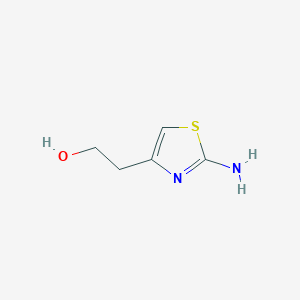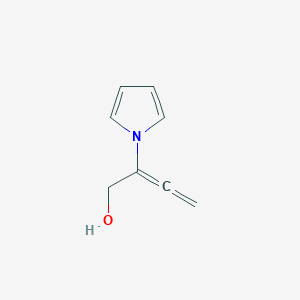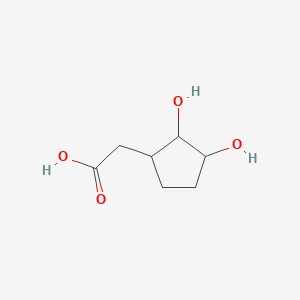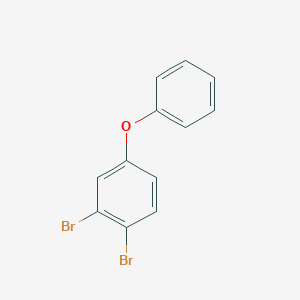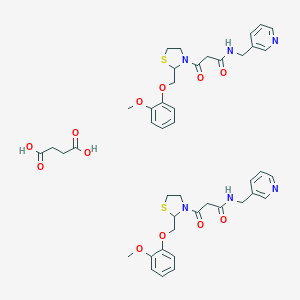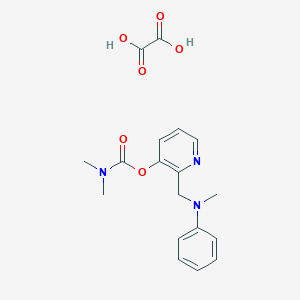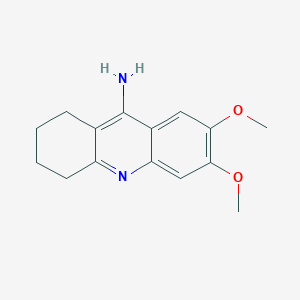
3,7-Dimethylbenzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylbenzofuran-2(3H)-one, also known as DMBO, is an organic compound that belongs to the family of benzofurans. It is a white crystalline powder that has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol. DMBO has gained significant attention in the scientific community due to its various applications in scientific research.
Mécanisme D'action
The mechanism of action of 3,7-Dimethylbenzofuran-2(3H)-one is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 3,7-Dimethylbenzofuran-2(3H)-one has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
3,7-Dimethylbenzofuran-2(3H)-one has been found to have various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis. 3,7-Dimethylbenzofuran-2(3H)-one has also been found to decrease the levels of ROS in normal cells, which can help prevent oxidative stress-related diseases. Additionally, 3,7-Dimethylbenzofuran-2(3H)-one has been found to increase the levels of certain cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,7-Dimethylbenzofuran-2(3H)-one in lab experiments is its low toxicity. 3,7-Dimethylbenzofuran-2(3H)-one has been found to have low toxicity in both in vitro and in vivo studies, making it a safe candidate for scientific research. However, one of the limitations of using 3,7-Dimethylbenzofuran-2(3H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 3,7-Dimethylbenzofuran-2(3H)-one. One future direction is the development of new drugs based on the antifungal, antibacterial, and antiviral properties of 3,7-Dimethylbenzofuran-2(3H)-one. Another future direction is the development of new cancer treatments based on the ability of 3,7-Dimethylbenzofuran-2(3H)-one to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 3,7-Dimethylbenzofuran-2(3H)-one and its potential applications in scientific research.
Conclusion
3,7-Dimethylbenzofuran-2(3H)-one is an organic compound that has gained significant attention in the scientific community due to its various applications in scientific research. It can be synthesized through several methods, with the most commonly used method being the reaction of 3,7-dimethylphenol with acetic anhydride and zinc chloride. 3,7-Dimethylbenzofuran-2(3H)-one has been found to have antifungal, antibacterial, and antiviral properties, inhibit the growth of cancer cells, and have antioxidant properties. Its low toxicity makes it a safe candidate for scientific research, but its low solubility in water can make it difficult to administer in certain experiments. There are several future directions for the research on 3,7-Dimethylbenzofuran-2(3H)-one, including the development of new drugs and cancer treatments and further research on its mechanism of action.
Méthodes De Synthèse
3,7-Dimethylbenzofuran-2(3H)-one can be synthesized through several methods, including the oxidation of 3,7-dimethylphenol with ceric ammonium nitrate, the reaction of 2,6-dimethylphenol with acetic anhydride and zinc chloride, and the reaction of 3,7-dimethylphenol with acetic anhydride and zinc chloride. However, the most commonly used method for synthesizing 3,7-Dimethylbenzofuran-2(3H)-one is the reaction of 3,7-dimethylphenol with acetic anhydride and zinc chloride.
Applications De Recherche Scientifique
3,7-Dimethylbenzofuran-2(3H)-one has various applications in scientific research. It has been found to have antifungal, antibacterial, and antiviral properties, making it a potential candidate for the development of new drugs. 3,7-Dimethylbenzofuran-2(3H)-one has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of cancer treatments. Additionally, 3,7-Dimethylbenzofuran-2(3H)-one has been found to have antioxidant properties, which can help prevent oxidative stress-related diseases.
Propriétés
Numéro CAS |
173419-94-8 |
|---|---|
Nom du produit |
3,7-Dimethylbenzofuran-2(3H)-one |
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3,7-dimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-6-4-3-5-8-7(2)10(11)12-9(6)8/h3-5,7H,1-2H3 |
Clé InChI |
RBQUOOIDOGBZRQ-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC(=C2OC1=O)C |
SMILES canonique |
CC1C2=CC=CC(=C2OC1=O)C |
Synonymes |
2(3H)-Benzofuranone, 3,7-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




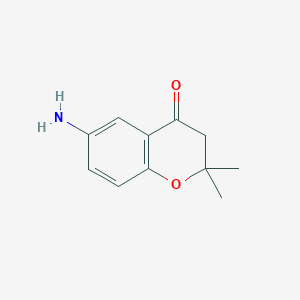
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
